3,6-Dimethylphthalic anhydride
Description
Significance in Advanced Organic Synthesis
The utility of 3,6-dimethylphthalic anhydride (B1165640) in advanced organic synthesis is significant, primarily serving as a versatile building block for more complex molecules. Its synthesis often begins with a classic Diels-Alder cycloaddition reaction between 2,5-dimethylfuran (B142691) and maleic anhydride, which forms a bicyclic adduct. vulcanchem.combrainly.com This adduct is then typically subjected to an acid-catalyzed dehydration to yield the final aromatic anhydride. brainly.comrsc.org
A key application in organic synthesis is its role as a precursor to melophanic dianhydride (MLPDA). This transformation is achieved through the oxidation of the two methyl groups on 3,6-dimethylphthalic anhydride to form carboxylic acid functionalities, a process often carried out using a strong oxidizing agent like potassium permanganate. vulcanchem.comjaist.ac.jp The resulting melophanic acid is subsequently dehydrated to yield MLPDA, a crucial monomer for specialized polymers. vulcanchem.comjaist.ac.jp
Furthermore, academic research has explored its use in various condensation reactions. For instance, it has been employed in Friedel-Crafts and Grignard reactions to create more elaborate molecular architectures. nih.gov In a notable recent application, this compound was used in the synthesis of novel silicon-containing rhodamine dyes (Si-rhodamines). Researchers successfully reacted it with a bis(aryl Grignard) species to construct the core structure of these fluorescent dyes, demonstrating its utility in creating sterically encumbered and functionally complex molecules for advanced imaging applications. nih.gov Its ability to participate in these varied reactions makes it a valuable intermediate for synthesizing complex natural products and functional materials. For example, it has been used as a starting material in the total synthesis of the natural product dl-Occidol. cdnsciencepub.com
Role in Polymer Chemistry and Materials Science
In the fields of polymer chemistry and materials science, this compound is primarily valued as an intermediate for high-performance polymers, particularly polyimides and polyesters. The properties of these polymers can be tailored by incorporating this specific anhydride.
Its most prominent role is as the starting material for melophanic dianhydride (MLPDA), which is then used to synthesize wholly aromatic polyimides. jaist.ac.jp These polyimides are created by reacting MLPDA with various aromatic diamines. jaist.ac.jpkpi.ua The resulting polymers are noted for their high thermal stability, excellent mechanical properties, and high dielectric breakdown strength, making them suitable for applications ranging from electronic insulation to materials for high-purity graphene production. jaist.ac.jp Research has shown that the bent molecular structure derived from the mellophanic dianhydride unit influences the thermal properties of the final polyimide. jaist.ac.jp
The incorporation of this compound derivatives into polyesters has also been investigated to enhance material properties. Studies on using its diacetoxy derivative, 3,6-diacetoxyphthalic acid anhydride, in polyester (B1180765) synthesis have shown that it can lead to improved tensile strength and thermal resistance compared to polymers made with traditional phthalic anhydride. The anhydride functions as a monomer in ring-opening copolymerization (ROCOP) reactions with epoxides, such as cyclohexene (B86901) oxide, to produce polyesters. mdpi.com The rigid aromatic structure of the anhydride contributes to a higher glass transition temperature (Tg) in the resulting polyester, a desirable property for materials requiring dimensional stability at elevated temperatures. mdpi.comcardiff.ac.uk
Historical Context of Dimethylphthalic Anhydride Research
The investigation of dimethylphthalic anhydrides dates back to the mid-20th century. One of the early significant studies was published in 1944 by Newman and Lord, which detailed the behavior of this compound in Friedel-Crafts and Grignard condensations, establishing its utility in fundamental organic reactions.
Later, in the 1970s, significant research was conducted on the physicochemical properties of the compound. A notable 1975 study by Hawkins focused on the hydrolysis kinetics of both phthalic anhydride and this compound. This research provided quantitative data showing that the methyl groups significantly influence the anhydride's reactivity. Specifically, it was found that at 25°C, phthalic anhydride hydrolyzes nearly eight times faster than this compound, a difference attributed to the electronic and steric effects of the methyl substituents. These studies were crucial for understanding the reaction mechanisms and stability of the anhydride in aqueous environments.
The synthetic routes were also a subject of early investigation. The Diels-Alder reaction using 2,5-dimethylfuran and maleic anhydride followed by aromatization became an established method for its preparation. vulcanchem.comrsc.org This foundational work paved the way for its use as a building block in more complex syntheses and polymer applications that would be explored in subsequent decades.
Scope of Contemporary Academic Investigations
Current research on this compound continues to build upon its established chemistry while exploring new frontiers, particularly in sustainable chemistry and advanced materials. A significant trend is the development of bio-based synthetic routes. Researchers are utilizing 2,5-dimethylfuran, which can be derived from biomass (specifically from furfural), as the starting diene for the Diels-Alder synthesis of this compound. vulcanchem.comjaist.ac.jp This aligns with the principles of green chemistry by creating a pathway to valuable aromatic compounds from renewable resources, aiming to produce fully bio-based aromatic polyimides. jaist.ac.jpresearchgate.net
In the realm of materials science, recent studies focus on synthesizing novel functional molecules. For example, a 2017 study detailed a general synthetic method for Si-fluoresceins and Si-rhodamines that employed this compound to create a sterically hindered dye, demonstrating its role in the synthesis of sophisticated probes for biological imaging. nih.gov Other research has attempted to use it as a precursor for 3,6-dimethylphthalonitrile, a building block for boron subphthalocyanines, although this specific transformation presented synthetic challenges. scholaris.ca
Investigations into its reactivity also continue. The kinetics of its hydrolysis are still a relevant topic, providing a model for understanding the behavior of cyclic anhydrides in various media. researchgate.net These contemporary studies highlight the compound's enduring relevance as a versatile chemical intermediate, with modern research focused on enhancing its synthetic utility, expanding its applications in high-performance materials, and aligning its production with sustainable practices.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈O₃ |
| Molecular Weight | 176.17 g/mol |
| Appearance | White crystalline solid |
| Density | 1.303 g/cm³ vulcanchem.com |
| Boiling Point | 338.8°C at 760 mmHg vulcanchem.com |
| Flash Point | 164.6°C vulcanchem.com |
Table 2: Synthesis of this compound via Diels-Alder Reaction
| Reactants | Solvent | Conditions | Intermediate | Yield |
|---|---|---|---|---|
| 2,5-Dimethylfuran, Maleic Anhydride | Diethyl Ether | Room temp, 16 hours | Bicyclic Adduct | 85% jaist.ac.jp |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,7-dimethyl-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-5-3-4-6(2)8-7(5)9(11)13-10(8)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPCDISQBQXOBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203063 | |
| Record name | 4,7-Dimethyl-1,3-isobenzofurandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5463-50-3 | |
| Record name | NSC 16057 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005463503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dimethylphthalic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16057 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7-Dimethyl-1,3-isobenzofurandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dimethylphthalic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies
Conventional Synthetic Pathways to 3,6-Dimethylphthalic Anhydride (B1165640)
The most common and conventional route to 3,6-dimethylphthalic anhydride involves a two-step process: a Diels-Alder reaction to form a cyclic adduct, followed by a dehydration reaction to introduce aromaticity. chegg.combrainly.com This pathway is notable for its efficiency in constructing the core phthalic anhydride structure.
Diels-Alder Cycloaddition Reactions as Precursor Formation
The initial and crucial step in the synthesis is the Diels-Alder reaction, a powerful tool in organic chemistry for the formation of six-membered rings. brainly.comresearchgate.net This pericyclic reaction involves the cycloaddition of a conjugated diene with a dienophile.
The specific Diels-Alder reaction for this synthesis involves the use of 2,5-dimethylfuran (B142691) as the diene and maleic anhydride as the dienophile. vulcanchem.com This reaction leads to the formation of a bicyclic adduct, which serves as the direct precursor to this compound. chegg.comvulcanchem.com The reaction is typically carried out in a suitable solvent, such as diethyl ether, at room temperature. jaist.ac.jp The initial mixture of maleic anhydride in diethyl ether is heterogeneous, but upon the addition of 2,5-dimethylfuran, it becomes a homogeneous, light yellow solution. vulcanchem.comjaist.ac.jp Over time, the Diels-Alder adduct precipitates as a crystalline solid. jaist.ac.jp
Table 1: Diels-Alder Reaction Parameters
| Reactants | Solvent | Conditions | Yield | Reference |
|---|
The Diels-Alder reaction between 2,5-dimethylfuran and maleic anhydride is a concerted [4+2] cycloaddition. vulcanchem.com Theoretical studies using density functional theory (DFT) have shown that the uncatalyzed reaction is thermally feasible. researchgate.net The reaction can proceed to form both endo and exo isomers of the adduct. nih.govrsc.org The formation of the exo adduct is often favored under thermodynamic control at elevated temperatures, while the endo adduct can be preferentially formed under kinetic control at lower temperatures. nih.govmdpi.com The stereochemistry of the adduct is crucial as it influences the subsequent dehydration step.
Dehydration Reactions for Aromatization
Following the formation of the Diels-Alder adduct, the next step is the elimination of a molecule of water to form the stable aromatic ring of the phthalic anhydride. This is typically achieved through an acid-catalyzed dehydration reaction. chegg.combrainly.com
The dehydration of the Diels-Alder adduct is commonly carried out using a strong acid catalyst, such as concentrated sulfuric acid, at low temperatures. jaist.ac.jp The adduct is added portion-wise to the cold acid, and the reaction mixture is stirred vigorously. jaist.ac.jp The reaction is then quenched by adding it to ice, which causes the precipitation of the this compound product. jaist.ac.jp The uncatalyzed dehydration has a very high activation barrier, making the acid catalyst essential for the reaction to proceed efficiently. researchgate.net A competing side reaction is the retro-Diels-Alder reaction, where the adduct reverts to the starting materials, which can be minimized by careful control of reaction conditions. rsc.org
Table 2: Dehydration Reaction Parameters
| Reactant | Catalyst | Conditions | Yield | Reference |
|---|
Solvent Effects on Dehydration Pathways and Efficiency
The synthesis of this compound often involves a critical dehydration step of an intermediate adduct. The choice of solvent and reaction medium profoundly influences the efficiency and pathway of this transformation. Studies have shown that the hydrolysis of this compound, the reverse reaction of its formation from the diacid, is sensitive to the reaction medium. The addition of organic solvents like 1,4-dioxan has a rate-retarding effect on the hydrolysis, suggesting that solvent polarity plays a key role. vulcanchem.com this compound is slightly more sensitive to such changes than its parent compound, phthalic anhydride. researchgate.net
In the forward reaction, the dehydration of the Diels-Alder adduct of 2,5-dimethylfuran and maleic anhydride, strong Brønsted acids are often employed. While the uncatalyzed dehydration reaction has a very high activation barrier, this barrier is not significantly affected by solvation. researchgate.net However, the choice of the acidic medium is critical. Concentrated sulfuric acid is commonly used to facilitate the dehydration and aromatization of the adduct. vulcanchem.comjaist.ac.jp The use of binary mixtures, such as sulfolane (B150427) and sulfuric acid, has been explored for related compounds to optimize yield and selectivity at different temperatures. rsc.org For the dehydration of a similar adduct (from furan (B31954) and maleic anhydride), using neat methanesulfonic acid (MSA) resulted in poor selectivity, while a mixture of MSA and acetic anhydride significantly improved the yield of the desired anhydride by forming a more stable intermediate. rsc.orgresearchgate.net
Table 1: Influence of Reaction Medium on Anhydride Synthesis and Stability
| Reaction Medium | Observation | Compound Context | Citation |
|---|---|---|---|
| Aqueous solution with 1,4-dioxan | Rate-retarding effect on hydrolysis | This compound | vulcanchem.comresearchgate.net |
| Concentrated Sulfuric Acid | Effective for dehydration and aromatization of Diels-Alder adduct | This compound | vulcanchem.comjaist.ac.jp |
| Neat Methanesulfonic Acid (MSA) | Low selectivity (11%) to phthalic anhydride | Furan-derived adduct | rsc.orgresearchgate.net |
Advanced and Sustainable Synthetic Approaches
Bio-Derived Precursor Utilization Strategies
A significant advancement in the synthesis of this compound is the use of precursors derived from renewable biomass. jaist.ac.jp This approach aligns with the principles of green chemistry by reducing dependence on fossil fuels. imperial.ac.uk The key bio-derived precursor is 2,5-dimethylfuran (DMF), which can be produced from the catalytic hydrogenation of 5-(hydroxymethyl)furfural (HMF), a platform chemical derived from lignocellulosic biomass. imperial.ac.uk
The synthesis proceeds via a Diels-Alder cycloaddition reaction between 2,5-dimethylfuran (the diene) and maleic anhydride (the dienophile). vulcanchem.comcolby.edu This reaction forms a bicyclic adduct, which is then subjected to dehydration and aromatization to yield this compound. vulcanchem.comjaist.ac.jprsc.org This strategy not only provides a renewable route to an important aromatic chemical but also serves as a basis for producing fully bio-based high-performance polymers, such as aromatic polyimides. vulcanchem.comjaist.ac.jp
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis is an advanced technique that utilizes microwave irradiation to heat reactions. anton-paar.commdpi.com This method offers substantial benefits, including dramatically reduced reaction times, improved energy efficiency, and often higher product yields compared to conventional heating methods. anton-paar.com Microwave heating can also facilitate reactions without the need for harsh acid catalysts that are required under traditional reflux conditions. anton-paar.com
Flow Chemistry Applications in this compound Synthesis
Flow chemistry, or continuous-flow processing, represents a paradigm shift from traditional batch synthesis. In a flow system, reagents are continuously pumped through reactors where they mix and react under precisely controlled conditions, such as temperature, pressure, and residence time. wuxiapptec.com This technology offers enhanced safety, particularly when dealing with hazardous intermediates or highly exothermic reactions, as the reaction volume at any given moment is very small. d-nb.info
For the synthesis of this compound, flow chemistry could be particularly advantageous for the dehydration of the Diels-Alder adduct. This step is often highly exothermic and requires careful temperature control when performed in batch. jaist.ac.jprsc.org A continuous-flow reactor, such as a heated tube or coil reactor, would allow for superior heat transfer and precise temperature management, minimizing the risk of runaway reactions and improving product consistency. wuxiapptec.comdmaiti.com The ability to integrate purification steps downstream makes it a highly efficient platform for chemical manufacturing.
Heterogeneous and Homogeneous Catalysis Innovations
Catalysis is central to the synthesis of this compound, with both homogeneous and heterogeneous catalysts playing crucial roles.
Homogeneous Catalysis: The most common approach involves homogeneous acid catalysis for the dehydration and aromatization of the Diels-Alder adduct. researchgate.net Strong Brønsted acids like concentrated sulfuric acid are widely used, acting in the same liquid phase as the reactants. jaist.ac.jprsc.org Lewis acids have also been studied theoretically and are shown to reduce the activation barriers for the reaction. researchgate.net Research into mixed-acid systems, such as methanesulfonic acid with acetic anhydride, has demonstrated that optimizing the homogeneous catalytic medium can significantly enhance selectivity for the desired anhydride product in related syntheses. rsc.orgresearchgate.net
Heterogeneous Catalysis: Innovations in heterogeneous catalysis offer advantages in terms of catalyst separation, recovery, and recycling. A heterogeneous catalyst exists in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. unizin.org For the synthesis of substituted phthalic anhydrides from furanic precursors, a novel three-step approach utilizes a tandem catalytic system in the final aromatization step. uu.nl This system employs a physical mixture of a solid acid catalyst (like an H-Y zeolite) and a metal-on-carbon support (such as Pd/C). uu.nl The zeolite facilitates the dehydration, while the palladium on carbon promotes the subsequent dehydrogenation to form the aromatic ring. uu.nl This dual-catalyst system has achieved high yields of aromatics under relatively mild conditions. uu.nl
Table 2: Catalytic Strategies in the Synthesis of this compound and Related Aromatics
| Catalyst Type | Catalyst Example(s) | Role in Synthesis | Advantages/Features | Citation(s) |
|---|---|---|---|---|
| Homogeneous | Concentrated Sulfuric Acid (H₂SO₄) | Dehydration and aromatization of the Diels-Alder adduct. | Effective, widely used, strong Brønsted acid. | jaist.ac.jprsc.org |
| Homogeneous | Methanesulfonic Acid (MSA) / Acetic Anhydride | Dehydration via a stable intermediate. | High selectivity (for related phthalic anhydride). | rsc.orgresearchgate.net |
Purification Techniques for Research-Grade this compound
Achieving high purity is essential for the use of this compound in research and specialized applications like polymer synthesis. Following the initial synthesis and isolation of the crude product, several purification techniques are employed.
One common and effective method is recrystallization . The crude this compound can be dissolved in a suitable solvent, such as diethyl ether (Et₂O), and then allowed to crystallize as the solution cools, leaving impurities behind in the solvent. rsc.org This process yields the compound as colorless crystals. rsc.org
For achieving very high purity, sublimation is a preferred technique. jaist.ac.jp Sublimation involves heating the solid compound under vacuum, causing it to transition directly into a gas phase. The gaseous compound then deposits as a purified solid on a cold surface, leaving non-volatile impurities behind. This method is particularly effective for removing inorganic salts and colored byproducts. Research-grade melophanic dianhydride, a derivative of this compound, is purified by sublimation at 150-160 °C. jaist.ac.jp
Another technique mentioned for a related intermediate is Soxhlet extraction , which can be used to wash the crude product with a solvent like diethyl ether to remove soluble impurities. jaist.ac.jp
Reactivity and Reaction Mechanisms
Hydrolysis of 3,6-Dimethylphthalic Anhydride (B1165640)
The hydrolysis of 3,6-dimethylphthalic anhydride to its corresponding diacid, 3,6-dimethylphthalic acid, is a fundamental reaction that has been the subject of detailed kinetic and mechanistic studies. This process involves the cleavage of the anhydride ring by water and is characterized by a dynamic equilibrium between the cyclic anhydride and the open-chain diacid form.
Kinetic investigations into the aqueous hydrolysis of this compound reveal specific characteristics of its reactivity. The rate of hydrolysis for this compound is notably slower than that of its parent compound, phthalic anhydride. At a temperature of 25°C, phthalic anhydride is hydrolyzed almost eight times more rapidly than the 3,6-dimethyl substituted version rsc.org.
A significant finding from these studies is the pH-rate profile of the hydrolysis reaction. For both this compound and phthalic anhydride, the hydrolysis rate exhibits a flat profile, remaining largely independent of pH over a wide range, from pH 5.2 down to solutions containing 4M hydrochloric acid rsc.orgresearchgate.net. This indicates that the reaction is not subject to significant acid or base catalysis within this range and proceeds primarily through a neutral, water-mediated pathway.
Comparative Hydrolysis Rates at 25°C
| Compound | Relative Hydrolysis Rate |
|---|---|
| Phthalic Anhydride | ~8x |
| This compound | 1x |
The mechanism for the hydrolysis of cyclic anhydrides like this compound is consistent with a nucleophilic acyl substitution pathway. The reaction is initiated by the nucleophilic attack of a water molecule on one of the electrophilic carbonyl carbons of the anhydride ring. This leads to the formation of a tetrahedral intermediate. Subsequently, the ring opens, and a proton transfer occurs to yield the final dicarboxylic acid product.
Studies of the activation parameters for the hydrolysis of this compound provide further insight into this mechanism rsc.org. The determined values for enthalpy and entropy of activation are consistent with a mechanism involving a significant degree of solvent organization in the transition state, which is characteristic of the attack of water on the anhydride.
The rate of hydrolysis of this compound is sensitive to the composition of the aqueous solution. The addition of electrolytes or a less polar cosolvent like 1,4-dioxan has a rate-retarding effect on the hydrolysis process rsc.orgresearchgate.net. This phenomenon is attributed to changes in the activity of water and the stabilization of the ground state relative to the more polar transition state. Notably, the hydrolysis of this compound is slightly more sensitive to these changes in the reaction medium than phthalic anhydride is rsc.orgresearchgate.net. This heightened sensitivity may be due to the electronic and steric effects of the two methyl groups on the aromatic ring, which can influence the solvation of the molecule and the transition state.
The hydrolysis of this compound is a reversible process, leading to an equilibrium between the anhydride and the corresponding 3,6-dimethylphthalic acid. The position of this equilibrium is dependent on factors such as temperature and solvent composition.
Thermodynamic studies have been conducted to quantify the dynamics of this equilibrium. The equilibrium constant (K) for the anhydride-diacid system has been studied as a function of temperature, allowing for the determination of the thermodynamic and activation parameters for both the forward (hydrolysis) and reverse (cyclization) reactions rsc.org. These parameters are crucial for understanding the stability of the anhydride and for predicting its behavior under various conditions.
Thermodynamic and Activation Parameters for this compound-Diacid System
| Parameter | Reaction | Value |
|---|---|---|
| Activation Parameters | Forward (Hydrolysis) | Reported in literature rsc.org |
| Reverse (Cyclization) | Reported in literature rsc.org | |
| Equilibrium Constant (K) | Variation with Temperature | Studied and reported rsc.org |
Reactions as an Electrophilic Building Block
This compound serves as a valuable electrophilic building block in organic synthesis. The electrophilicity of the carbonyl carbons, enhanced by the electron-withdrawing nature of the anhydride structure, makes it susceptible to attack by a wide range of nucleophiles.
The reaction proceeds via a two-step addition-elimination mechanism:
Addition: The nucleophile adds to one of the carbonyl carbons, breaking the pi bond and forming a tetrahedral alkoxide intermediate.
Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the other part of the anhydride as a carboxylate leaving group. This ring-opening is typically followed by a proton transfer (workup) step to yield the final product.
Common nucleophiles that react with this compound include alcohols (to form monoesters), amines (to form amic acids), and carbanions. These reactions are fundamental in synthesizing a variety of more complex molecules, where the anhydride serves as a precursor to introduce the 3,6-dimethylphthaloyl group.
Ring-Opening Reactions with Various Nucleophiles
The fundamental reaction of this compound involves the opening of its five-membered anhydride ring upon attack by a nucleophile. This process leads to the formation of a dicarboxylic acid derivative, where one carbonyl group is converted to a carboxylic acid and the other is transformed based on the nature of the attacking nucleophile.
One of the most common ring-opening reactions is hydrolysis, the reaction with water. Studies on the hydrolysis of this compound in aqueous solution show a flat pH profile over a wide range. rsc.org The reaction ultimately establishes an equilibrium between the anhydride and its corresponding diacid, 3,6-dimethylphthalic acid. rsc.org Compared to phthalic anhydride, the hydrolysis of the 3,6-dimethyl derivative is significantly slower; at 25°C, phthalic anhydride hydrolyzes nearly eight times faster. rsc.org This reduced reactivity is attributed to the steric hindrance and electronic effects of the two methyl groups.
Organometallic reagents, acting as potent carbon-based nucleophiles, also readily open the anhydride ring. For instance, the Grignard reagent phenylmagnesium bromide reacts smoothly with this compound. acs.org Despite the steric hindrance from the methyl groups ortho to the carbonyls, the reaction proceeds in high yield (81%) to produce 3,6-dimethyl-2-benzoylbenzoic acid. acs.org This reaction underscores the high reactivity of Grignard reagents toward the electrophilic centers of the anhydride.
Amine nucleophiles are also crucial in the ring-opening reactions of anhydrides. While specific studies on this compound are not detailed, the general mechanism involves a nucleophilic attack by the amine on a carbonyl carbon. core.ac.ukfsu.edu This opens the ring to form an amide and a carboxylic acid, a key step in the formation of poly(amic acid) during polyimide synthesis. core.ac.ukfsu.edu
Participation in Polymerization and Curing Mechanisms
This compound serves as a valuable monomer and curing agent in the synthesis of various polymers due to the reactivity of its anhydride group.
Polyimides are high-performance polymers typically synthesized via a two-step process that can utilize dianhydrides like this compound. core.ac.ukvt.edu
Poly(amic acid) Formation : The synthesis begins with the reaction of a dianhydride with a diamine in a polar, aprotic solvent at ambient temperatures. vt.edu The mechanism involves the nucleophilic attack of the diamine's amino group on one of the carbonyl carbons of the anhydride. core.ac.uk This results in the opening of the anhydride ring to form a stable poly(amic acid) precursor, which remains soluble in the reaction solvent. core.ac.ukvt.edu
Imidization : The second step is the conversion of the poly(amic acid) to the final polyimide through cyclodehydration (imidization). core.ac.uk This can be achieved either by heating the precursor (thermal imidization) or by using chemical dehydrating agents like acetic anhydride and a catalyst such as pyridine (chemical imidization). core.ac.ukhalocarbon.com
The incorporation of this compound into the polymer backbone introduces two methyl groups for each monomer unit. These groups can affect the final properties of the polyimide, such as solubility, glass transition temperature, and chain packing, by introducing steric bulk along the polymer chain.
Anhydrides are a major class of curing agents (hardeners) for epoxy resins, second only to amines. azom.comappliedpoleramic.com this compound can function in this capacity, contributing to the formation of a highly cross-linked, thermoset polymer network. The curing mechanism is complex and involves several reactions. appliedpoleramic.com
The process is typically initiated by the presence of a species with a hydroxyl group, which can be present on the epoxy resin backbone or added as an initiator. tri-iso.com The hydroxyl group attacks one of the carbonyls of the anhydride, opening the ring to form a monoester with a free carboxylic acid group. appliedpoleramic.comtri-iso.com This newly formed carboxylic acid then reacts with an epoxide ring, generating a diester linkage and another hydroxyl group. appliedpoleramic.comtri-iso.com This new hydroxyl group can then react with another anhydride molecule, propagating the reaction and leading to a dense, cross-linked polyester (B1180765) network. azom.com
Due to the slow reaction between anhydrides and epoxies, catalysts or accelerators, such as tertiary amines or imidazoles, are almost always used to achieve a reasonable cure time and temperature. appliedpoleramic.comtri-iso.comthreebond.co.jp The properties of the final cured epoxy, such as its thermal resistance and mechanical strength, are influenced by the structure of the anhydride hardener.
This compound is a suitable monomer for the synthesis of polyesters through ring-opening copolymerization (ROCOP) with epoxides. researchgate.netrsc.org This method allows for the creation of perfectly alternating polyesters. rsc.org The reaction is typically catalyzed by Lewis pairs or other organocatalysts. researchgate.netrsc.org
The mechanism is initiated by the activation of the anhydride by a nucleophilic co-catalyst, which facilitates the ring-opening. researchgate.net This is followed by the alternating insertion of epoxide and anhydride monomers into the growing polymer chain. This controlled process allows for the synthesis of polyesters with well-defined structures and narrow molecular weight distributions. The structure of the resulting polyester is a direct reflection of the starting anhydride and epoxide monomers.
Other Significant Organic Transformations
Beyond polymerization, this compound undergoes other important reactions that allow for its conversion into various functionalized molecules.
Derivatization reactions modify the structure of this compound to create new compounds with tailored properties. A key example is the Friedel-Crafts acylation, where the anhydride reacts with an aromatic compound in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form a keto-acid. acs.org
This reaction involves an electrophilic attack on the activated aromatic ring by one of the anhydride's carbonyl groups. Research has shown that despite the steric hindrance from the methyl groups, this compound condenses with various aromatic hydrocarbons. acs.org However, its reactivity is lower than that of less substituted anhydrides; for example, its reaction with benzene (B151609) requires more forcing conditions (heating for eight hours at 100°C) compared to 3-methylphthalic anhydride. acs.org With more reactive aromatic compounds like m-xylene, the condensation proceeds more readily. acs.org
Table 1: Friedel-Crafts Condensations of this compound
This table summarizes the reaction conditions and yields for the Friedel-Crafts acylation of various aromatic compounds with this compound.
| Aromatic Compound | Reaction Conditions | Yield of Keto-Acid | Reference |
| Benzene | Refluxing for 5 hours | 12% | acs.org |
| Benzene | Heating at 100°C for 8 hours in sym-tetrachloroethane | 57% | acs.org |
| m-Xylene | Heated to 48°C during 11 hours | Not specified, but described as "readily condensed" | acs.org |
| Mesitylene | Not specified | Not specified, but acid fractions had wide melting ranges | acs.org |
These derivatization reactions are crucial for synthesizing complex molecules and functional materials starting from the relatively simple anhydride structure.
Applications in Organic Dye Synthesis
This compound serves as a key building block in the synthesis of various organic dyes, particularly xanthene dyes such as fluorescein and rhodamine derivatives. The fundamental reaction mechanism involves a Friedel-Crafts acylation, where the anhydride reacts with electron-rich aromatic compounds like resorcinol or m-aminophenol derivatives in the presence of a strong acid catalyst, such as sulfuric acid or zinc chloride. vedantu.comdoubtnut.comyoutube.com
The synthesis of fluorescein analogues from this compound proceeds through the reaction with two equivalents of resorcinol. vedantu.com The reaction is initiated by the protonation of the anhydride, which enhances the electrophilicity of the carbonyl carbons. This is followed by an electrophilic aromatic substitution reaction with resorcinol, leading to the formation of a substituted benzophenone intermediate. A subsequent intramolecular electrophilic attack, followed by dehydration, results in the formation of the characteristic xanthene core structure. wpmucdn.com The methyl groups on the phthalic anhydride moiety become part of the final dye structure, potentially influencing its photophysical properties such as absorption and fluorescence spectra, as well as its solubility in various solvents.
Similarly, rhodamine dyes can be synthesized by reacting this compound with m-aminophenol derivatives. prepchem.comchemistryviews.org The reaction follows a similar Friedel-Crafts acylation pathway. wpmucdn.com The use of a symmetrically substituted anhydride like this compound can be advantageous in preventing the formation of regioisomers that can arise from unsymmetrically substituted phthalic anhydrides, simplifying the purification process and leading to a single product. google.com
The general reaction for the synthesis of a rhodamine B derivative from this compound and 3-(diethylamino)phenol can be outlined as follows:
| Reactants | Catalyst | Product | Dye Class |
| This compound, 3-(Diethylamino)phenol | H₂SO₄ or ZnCl₂ | 4,7-Dimethyl-3',6'-bis(diethylamino)fluoran | Rhodamine |
A continuous flow, solvent-free mechanochemical approach has also been developed for the synthesis of rhodamine B dyes from phthalic anhydride derivatives and 3-dialkylamino phenols at elevated temperatures. chemistryviews.org This method offers a more environmentally friendly and efficient alternative to traditional solvent-based syntheses.
Intermediacy in Complex Molecule Assembly
This compound's reactivity makes it a valuable intermediate in the assembly of more complex molecules, particularly through [4+2] cycloaddition reactions, also known as Diels-Alder reactions. In these reactions, the anhydride acts as a dienophile, reacting with a conjugated diene to form a cyclohexene (B86901) derivative. This reaction is a powerful tool in organic synthesis for the construction of six-membered rings with high stereocontrol. mnstate.eduresearchgate.netresearchgate.net
The electron-withdrawing nature of the anhydride group activates the double bond of the aromatic ring for cycloaddition. The presence of the methyl groups can influence the regioselectivity and stereoselectivity of the Diels-Alder reaction. While specific examples of this compound in the total synthesis of complex natural products like alkaloids or terpenoids are not extensively documented in readily available literature, its potential as a building block is evident from the general utility of the Diels-Alder reaction in this field. organic-chemistry.orgnih.gov The resulting cycloadducts can serve as versatile intermediates that can be further elaborated to construct intricate molecular architectures.
The general scheme for a Diels-Alder reaction involving this compound is as follows:
| Diene | Dienophile | Product |
| Conjugated Diene (e.g., 1,3-Butadiene) | This compound | Substituted cyclohexene dicarboxylic anhydride |
These intermediates can then undergo various transformations, such as ring-opening, reduction, and functional group manipulations, to build up the complex frameworks of natural products and other bioactive molecules. hilarispublisher.comsemanticscholar.orgnih.gov The anhydride moiety provides a handle for further chemical modifications, making this compound a useful starting material in multistep synthetic sequences.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reactions involving 3,6-dimethylphthalic anhydride (B1165640).
Analysis of Activation Energies and Transition State Structures
The analysis of activation energies and the geometries of transition states are crucial for understanding reaction kinetics. For the uncatalyzed dehydration leading to 3,6-dimethylphthalic anhydride, DFT calculations have determined a very high activation barrier of 68.7 kcal/mol in the gas phase. This high barrier suggests the reaction is unlikely to proceed without a catalyst. While Lewis acid catalysts can reduce this barrier, they also stabilize the reaction intermediates. Brønsted acids, however, have been shown to be more effective catalysts for this dehydration step.
In the context of its subsequent reactions, such as hydrolysis, experimental studies have determined the activation parameters for this compound. These experimental values serve as a benchmark for computational models. The hydrolysis of this compound is significantly slower than that of the parent phthalic anhydride. rsc.org
| Compound | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Relative Rate at 25°C |
|---|---|---|---|
| Phthalic Anhydride | 11.2 | -34.8 | ~8 |
| This compound | 12.4 | -34.1 | 1 |
This table presents experimental data on the activation parameters for the hydrolysis of phthalic and this compound.
Theoretical Investigations of Solvent Effects and Solvation Models
The surrounding solvent medium can significantly influence reaction rates and mechanisms. Theoretical investigations employ solvation models, such as the SMD (Solvation Model based on Density) model, to account for these effects. For the formation of this compound via dehydration, the activation barrier was found to be largely unaffected by solvation. In the broader context of anhydride reactions, theoretical analyses have shown that for uncatalyzed reactions, the dipole moment, which is influenced by charge transfer between reactants, plays a significant role in determining the solvation energy of the transition state. However, when ionic catalysts are involved, this relationship is not as straightforward. Nonelectrostatic contributions are also important for the solvation of both reactants and transition states.
Brønsted-type Relationships in Anhydride Reactivity
Brønsted-type relationships correlate the rate of a reaction with the acidity or basicity of the catalyst. For the hydrolysis of the parent compound, phthalic anhydride, a Brønsted plot for the reaction with various bases (including water, acetate, phosphate (B84403), and others) has been established. This relationship is often linear, and the slope (β value) provides insight into the nature of the transition state. For phthalic anhydride hydrolysis, the Brønsted plot yields a β value of 0.46, which is indicative of the degree of proton transfer in the transition state. While a specific Brønsted-type relationship for the hydrolysis of this compound has not been detailed in the literature, the principles derived from its parent compound are expected to apply, with modifications due to the electronic and steric effects of the methyl substituents.
Molecular Dynamics Simulations of this compound Systems
To date, there is a lack of published research focusing on molecular dynamics (MD) simulations specifically for this compound systems. MD simulations could provide valuable insights into the dynamic behavior of this molecule in various environments, such as its aggregation properties, interactions with solvents, or its behavior within a polymer matrix. Such studies on related aromatic or anhydride-containing systems have been used to understand solubilization mechanisms and the structure of cross-linked polymers.
Combined Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches in Mechanistic Studies
There are currently no specific combined Quantum Mechanics/Molecular Mechanics (QM/MM) studies reported in the scientific literature for this compound. This powerful computational technique, which treats a small, reactive part of a system with high-level quantum mechanics and the larger environment with more efficient molecular mechanics, would be well-suited for studying the reactions of this compound in complex environments, such as in the active site of an enzyme or in a heterogeneous catalytic system.
Computational Prediction of Reactivity and Selectivity Profiles
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound in chemical reactions. Through methods such as Density Functional Theory (DFT), chemists can model reaction pathways, determine the energies of transition states, and predict the outcomes of reactions with a high degree of accuracy. These theoretical studies are invaluable for elucidating reaction mechanisms and guiding the design of new synthetic routes.
One area where computational studies have shed light on the reactivity of this compound is in its formation from the Diels-Alder reaction of 2,5-dimethylfuran (B142691) and maleic anhydride, followed by dehydration. DFT calculations have been employed to investigate the mechanism of this dehydration step. The uncatalyzed reaction in the gas phase was found to have a very high activation barrier, making it kinetically unfavorable. However, the introduction of a Lewis acid catalyst significantly lowers this barrier, facilitating the formation of the anhydride. researchgate.net
The hydrolysis of this compound has also been a subject of study, revealing its reactivity towards nucleophilic attack by water.
Frontier Molecular Orbital (FMO) Theory and Reactivity
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's reactivity. A smaller gap generally implies higher reactivity.
For cyclic anhydrides, computational studies often reveal that the LUMO is localized over the carbonyl carbons, making them susceptible to nucleophilic attack. The HOMO, on the other hand, is typically distributed over the aromatic ring system. While specific FMO calculations for this compound are not detailed in the provided literature, analysis of related structures suggests the likely distribution of these orbitals.
Table 1: Representative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -8.5 to -9.5 | Highest Occupied Molecular Orbital, typically involved in reactions with electrophiles. |
| LUMO | -1.0 to -2.0 | Lowest Unoccupied Molecular Orbital, typically involved in reactions with nucleophiles. |
| HOMO-LUMO Gap | 6.5 to 8.5 | A larger gap suggests greater kinetic stability. |
Note: These values are illustrative and representative of similar aromatic anhydrides, based on computational studies of related compounds.
Prediction of Reaction Pathways and Selectivity
Computational models can predict the preferred pathways for reactions involving this compound. For instance, in reactions with unsymmetrical reagents, calculations can determine which of the two carbonyl groups is more likely to be attacked, thus predicting the regioselectivity of the reaction. This is achieved by calculating the activation energies for all possible reaction pathways; the pathway with the lowest activation energy is the most likely to occur.
In the context of its synthesis, DFT calculations have been used to model the dehydration of the Diels-Alder adduct of 2,5-dimethylfuran and maleic anhydride. These studies compare the energy profiles of the uncatalyzed and catalyzed reactions.
Table 2: Calculated Activation Barriers for the Dehydration to this compound
| Reaction Condition | Activation Barrier (kcal/mol) | Significance |
|---|---|---|
| Uncatalyzed (Gas Phase) | ~68.7 | Very high barrier, indicating a slow, unfavorable reaction. researchgate.net |
| Lewis Acid Catalyzed | Significantly Reduced | The catalyst provides a lower energy pathway, increasing the reaction rate. researchgate.net |
These computational predictions are crucial for optimizing reaction conditions, such as the choice of catalyst and temperature, to achieve higher yields and selectivities in the synthesis of this compound and its derivatives.
Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3,6-dimethylphthalic anhydride (B1165640). Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecule's atomic framework.
In ¹H NMR spectroscopy, the spectrum of 3,6-dimethylphthalic anhydride typically exhibits two main signals. A singlet is observed for the two equivalent aromatic protons, and another singlet corresponds to the six protons of the two equivalent methyl groups. rsc.org The chemical shifts (δ) for these protons are characteristic. For instance, in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear at approximately 7.50 ppm, while the methyl protons resonate around 2.68 ppm. rsc.org
¹³C NMR spectroscopy further corroborates the structure by identifying the different carbon environments within the molecule. The spectrum shows distinct signals for the carbonyl carbons of the anhydride group, the quaternary aromatic carbons attached to the methyl groups, the protonated aromatic carbons, and the methyl carbons themselves. rsc.org For example, in CDCl₃, the carbonyl carbons (C=O) are typically found at a chemical shift of about 163.4 ppm, the quaternary aromatic carbons at approximately 138.0 ppm and 128.7 ppm, the protonated aromatic carbons (C-4/5) at around 137.9 ppm, and the methyl carbons (CH₃) at about 17.5 ppm. rsc.org
Quantitative NMR (qNMR) can also be employed to determine the yield of this compound in a reaction mixture by integrating the characteristic aromatic proton signals against a known internal standard. rsc.org For instance, the peaks at 7.68 ppm and 7.62 ppm, corresponding to the aromatic protons of this compound and its corresponding diacid, can be integrated to calculate the yield. rsc.org Advanced 2D NMR techniques such as COSY, HMBC, and HMQC can be used to establish through-bond and through-space correlations, providing unambiguous assignment of all proton and carbon signals, which is particularly useful when analyzing complex reaction mixtures or potential isomers. rsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | Aromatic (CH ) | ~7.50 | Singlet |
| ¹H | Methyl (CH ₃) | ~2.68 | Singlet |
| ¹³C | Carbonyl (C =O) | ~163.4 | - |
| ¹³C | Aromatic (C -CH₃) | ~138.0 | - |
| ¹³C | Aromatic (C H) | ~137.9 | - |
| ¹³C | Aromatic (C -C=O) | ~128.7 | - |
| ¹³C | Methyl (C H₃) | ~17.5 | - |
Data sourced from research on ortho-methylated tribenzotriquinacenes. rsc.org
Mass Spectrometry Techniques for Structural Confirmation and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis. The nominal molecular weight of this compound (C₁₀H₈O₃) is approximately 176.17 g/mol . nih.gov
Under electron ionization (EI), a common MS technique, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. For this compound, the molecular ion peak is typically observed at m/z 176 and is often the base peak, indicating its relative stability. rsc.orgnih.gov
The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Common fragmentation pathways for anhydrides include the loss of carbon monoxide (CO) and carbon dioxide (CO₂). rsc.org For this compound, significant fragment ions are often observed at m/z 148, corresponding to the loss of a CO molecule ([M-CO]⁺), and at m/z 132, resulting from the loss of a CO₂ molecule ([M-CO₂]⁺). rsc.org Another prominent peak is frequently seen at m/z 104. rsc.orgnih.gov
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This is particularly useful for analyzing complex mixtures and assessing the purity of a this compound sample. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each eluted component, allowing for positive identification.
Table 2: Key Mass Spectrometry Data for this compound (EI)
| m/z Value | Proposed Fragment | Significance |
| 176 | [C₁₀H₈O₃]⁺ | Molecular Ion (M⁺) |
| 148 | [C₉H₈O₂]⁺ | Loss of CO |
| 132 | [C₉H₈O]⁺ | Loss of CO₂ |
| 104 | [C₈H₈]⁺ | Further fragmentation |
Data compiled from PubChem and related research. rsc.orgnih.gov
Chromatographic Methods for Separation and Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures and for assessing its purity.
HPLC is a versatile technique that can be adapted for the analysis of anhydrides. In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of this compound can be influenced by the pH of the mobile phase, as the anhydride can hydrolyze to the corresponding dicarboxylic acid under certain conditions. glsciences.com For instance, analysis on a C18 column with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer allows for the separation of the anhydride from its hydrolyzed form, phthalic acid. glsciences.com The choice of mobile phase conditions, such as using acidic or neutral pH, can significantly alter the retention times of acidic compounds like the anhydride and its diacid form. glsciences.com
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. udel.eduudel.edu When coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), GC provides excellent separation and sensitive detection. The choice of the GC column (stationary phase) is critical for achieving good resolution between the analyte and any impurities or byproducts.
Advanced Spectroscopic Probes for In-Situ Reaction Monitoring
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Advanced spectroscopic probes, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy, are increasingly being used for the in-situ monitoring of reactions involving anhydrides. acs.org
ATR-FTIR spectroscopy is particularly powerful for tracking the progress of reactions involving anhydrides due to the strong and distinct infrared absorption bands of the carbonyl (C=O) groups. The characteristic symmetric and asymmetric stretching vibrations of the anhydride C=O groups can be monitored to follow its consumption during a reaction. For example, in the synthesis of polymers, the conversion of the anhydride can be quantified by observing the decrease in the intensity of its carbonyl bands (e.g., around 1760 cm⁻¹) and the concurrent appearance of new bands corresponding to the product.
Raman spectroscopy offers a complementary in-situ monitoring technique. acs.org It is particularly advantageous for reactions in aqueous media, as the Raman signal for water is weak. This method can be used to monitor the hydrolysis of anhydrides by tracking the disappearance of anhydride peaks and the emergence of carboxylic acid peaks. acs.org Fiber-optic probes can be directly inserted into the reaction vessel, allowing for continuous data acquisition under various reaction conditions without the need for sample extraction. acs.orgresearchgate.net These in-situ techniques are crucial for optimizing reaction conditions, ensuring complete conversion, and detecting the formation of any unwanted byproducts in real-time.
Environmental Fate and Degradation Research
Abiotic Degradation Pathways in Environmental Matrices
Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For 3,6-Dimethylphthalic anhydride (B1165640), the primary abiotic degradation pathway is hydrolysis.
Hydrolytic Stability and Environmental Persistence
The primary abiotic fate of 3,6-Dimethylphthalic anhydride upon contact with water is the opening of the anhydride ring via hydrolysis to form its corresponding diacid, 3,6-dimethylphthalic acid. rsc.orgresearchgate.net Research indicates that this reaction is the most significant abiotic process determining its environmental persistence.
A key study by M.D. Hawkins in 1975 investigated the hydrolysis kinetics of both phthalic anhydride and this compound. rsc.orgepa.gov The study found that the hydrolysis of both compounds exhibits a flat pH profile over a wide range, from 4M hydrochloric acid to a pH of 5.2. rsc.orgresearchgate.net A significant finding is that the presence of two methyl groups on the aromatic ring increases the compound's stability. At 25°C, the parent compound, phthalic anhydride, is hydrolyzed nearly eight times faster than this compound. rsc.orgresearchgate.net This suggests that this compound is more persistent in aqueous environments than its unsubstituted counterpart. While the half-life of phthalic anhydride has been reported to be as short as 61 seconds at a pH of 6.8, the half-life of this compound is expected to be considerably longer under similar conditions. rsc.orgoecd.org
The hydrolysis reaction is an equilibrium between the anhydride and the resulting 3,6-dimethylphthalic acid. rsc.org The rate of this reaction is retarded by the addition of electrolytes or organic co-solvents like 1,4-dioxan, with this compound showing slightly more sensitivity to these changes than phthalic anhydride. rsc.orgresearchgate.net
| Compound | Relative Hydrolysis Rate (at 25°C) | Key Influencing Factors |
|---|---|---|
| Phthalic Anhydride | ~8x faster | Hydrolyzes rapidly in water to phthalic acid. oecd.org |
| This compound | Reference | Hydrolysis is slower due to the presence of methyl groups; reaction is sensitive to electrolytes and co-solvents. rsc.orgresearchgate.net |
Biotic Degradation Mechanisms
Once hydrolyzed to 3,6-dimethylphthalic acid, the subsequent environmental fate of the compound is governed by biotic processes, primarily microbial degradation. While specific studies on 3,6-dimethylphthalic acid are limited, the extensive research on its parent compound, phthalic acid, provides a robust model for its likely biodegradation pathways. nih.govd-nb.info
Microbial Degradation Pathways and Identification of Intermediates
Microbial degradation of phthalic acid isomers proceeds via distinct pathways under aerobic and anaerobic conditions, involving different sets of enzymes and intermediates. d-nb.infonih.gov
Aerobic Pathway: In the presence of oxygen, bacteria utilize dioxygenase enzymes to hydroxylate the aromatic ring. d-nb.infonih.gov For phthalic acid, this involves either phthalate (B1215562) 3,4-dioxygenase or phthalate 4,5-dioxygenase, which adds two hydroxyl groups to form a cis-dihydroxy-dihydrophthalate intermediate. researchgate.netnih.gov This intermediate is then aromatized by a dehydrogenase and subsequently decarboxylated to form protocatechuate (3,4-dihydroxybenzoic acid). d-nb.inforesearchgate.net Protocatechuate is a central intermediate that undergoes ring cleavage before the products are funneled into central metabolism. nih.gov It is expected that 3,6-dimethylphthalic acid would undergo a similar, though likely slower, degradation sequence. Studies on the related compound 3,4-dimethylbenzoic acid show that the position of methyl groups significantly affects biodegradability and that degradation proceeds through a dimethylcatechol intermediate. oup.com
Anaerobic Pathway: In the absence of oxygen, the degradation strategy is fundamentally different. d-nb.info Anaerobic bacteria first activate the phthalate molecule by converting it into a thioester, typically phthaloyl-CoA. wiley.comresearchgate.net This activation is achieved by either an ATP-dependent CoA ligase or a CoA transferase. d-nb.info The resulting phthaloyl-CoA is extremely unstable and is immediately decarboxylated by a specialized enzyme from the UbiD family, which contains a prenylated flavin mononucleotide (prFMN) cofactor. d-nb.infowiley.com This decarboxylation yields benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. nih.govresearchgate.net
Comparative Studies of Aerobic and Anaerobic Degradation Processes
Direct comparative studies on the degradation of this compound or its diacid are not available in the reviewed literature. However, general principles derived from studies on other aromatic compounds and phthalate isomers can be applied.
Aerobic degradation is generally considered a more rapid and efficient process for the complete mineralization of aromatic compounds compared to anaerobic degradation. nih.govdoubtnut.com The use of molecular oxygen as a reactant by dioxygenases allows for the direct and energetically favorable destabilization of the aromatic ring. nih.gov
Anaerobic degradation, while often slower, is an essential process in anoxic environments such as sediments, water-logged soils, and anaerobic digesters. nih.govwur.nlclu-in.org The pathways are distinct, requiring different enzymatic machinery and proceeding via different central intermediates (protocatechuate in aerobic pathways vs. benzoyl-CoA in anaerobic pathways). nih.govnih.gov Some facultatively anaerobic bacteria have evolved hybrid pathways, enabling them to degrade phthalates under both oxic and anoxic conditions, which is advantageous in environments with fluctuating oxygen levels. nih.gov It has been noted in studies of other phthalate isomers that separate pathways exist for their aerobic and anaerobic oxidation. nih.gov
Role of Specific Microbial Consortia and Enzymatic Systems
The biodegradation of phthalates is carried out by a diverse range of microorganisms, often working in consortia where different species perform different steps in the degradation pathway.
A variety of bacterial genera have been identified with the ability to degrade phthalic acid and its esters, including Arthrobacter, Pseudomonas, Burkholderia, Enterobacter, Aromatoleum, and Thauera. researchgate.netnih.govscirp.orgrepec.org The degradation process relies on a specific suite of enzymes.
| Degradation Condition | Key Enzyme Class | Function | Example(s) |
|---|---|---|---|
| Aerobic | Dioxygenases | Initial hydroxylation of the aromatic ring | Phthalate 4,5-dioxygenase, Phthalate 3,4-dioxygenase researchgate.net |
| Dehydrogenases | Aromatization of the diol intermediate | cis-dihydroxy-dihydrophthalate dehydrogenase researchgate.net | |
| Decarboxylases | Removal of a carboxyl group to form protocatechuate | 4,5-dihydroxyphthalate-2-decarboxylase researchgate.net | |
| Anaerobic | CoA Ligases / Transferases | Activation of phthalate to its CoA thioester | Phthalate CoA ligase, Succinyl-CoA:phthalate CoA transferase d-nb.infowiley.com |
| UbiD-like Decarboxylases | Decarboxylation of phthaloyl-CoA to benzoyl-CoA | Phthaloyl-CoA decarboxylase (PCD) wiley.comresearchgate.net |
Environmental Mobility and Distribution Studies
The environmental mobility of this compound itself is expected to be limited. oecd.org Its rapid hydrolysis upon contact with water means it is unlikely to persist long enough for significant transport between environmental compartments like soil, air, and water. oecd.org
Therefore, the focus of environmental distribution shifts to its hydrolysis product, 3,6-dimethylphthalic acid. Specific experimental data on the mobility of 3,6-dimethylphthalic acid, such as its soil adsorption coefficient (Koc), were not found in the reviewed literature. However, its mobility can be inferred from its chemical structure and the behavior of similar compounds.
As a dicarboxylic acid, 3,6-dimethylphthalic acid is expected to be highly water-soluble. For the parent compound, phthalic acid, modeling predicts that water is the main target environmental compartment (99.9%). oecd.org This high water solubility suggests that 3,6-dimethylphthalic acid will have a high potential for mobility in the subsurface and may leach through soil into groundwater. nih.govfera.co.uk
The actual mobility in soil will be significantly influenced by its sorption to soil particles. nih.govirost.ir Sorption is governed by factors such as soil organic matter content, clay content, and particularly pH. researchgate.netmdpi.com As an acid, the charge of 3,6-dimethylphthalic acid will be pH-dependent. At neutral or alkaline pH, its carboxyl groups will be deprotonated (negatively charged), which may limit its adsorption to negatively charged clay and organic matter surfaces, thus enhancing its mobility in the soil solution. researchgate.net
Biological and Toxicological Research Perspectives
Ecotoxicological Investigations in Aquatic and Terrestrial Environments
Comprehensive ecotoxicological data for 3,6-dimethylphthalic anhydride (B1165640) is notably limited. Safety data sheets consistently report that specific data on its toxicity towards aquatic life, including fish, daphnia, algae, and microorganisms, is unavailable. vulcanchem.comoecd.org This lack of direct testing on environmental organisms means that standard metrics such as LC50 (Lethal Concentration, 50%) and EC50 (Effective Concentration, 50%) values are not established for this specific compound.
The primary focus of environmental research has been on its behavior and fate in aqueous environments, particularly its hydrolysis. Studies have confirmed that 3,6-dimethylphthalic anhydride undergoes hydrolysis in aqueous solutions. nih.govresearchgate.net The rate of this reaction is influenced by factors such as pH, temperature, and the presence of other substances. nih.govcarlroth.com One study highlighted that the hydrolysis of this compound proceeds significantly slower than its parent compound, phthalic anhydride; at 25°C, phthalic anhydride hydrolyzes nearly eight times faster. nih.govresearchgate.netcarlroth.com This difference is attributed to the electronic and steric effects of the two methyl groups on the aromatic ring, which make the carbonyl carbons less susceptible to nucleophilic attack by water. carlroth.com
The hydrolysis process is a critical aspect of its environmental fate, as the anhydride is converted to the corresponding diacid, 3,6-dimethylphthalic acid. Research indicates that the hydrolysis exhibits a flat pH profile over a wide range, from acidic conditions (4M hydrochloric acid) to a pH of 5.2. nih.govresearchgate.net
There is a significant gap in the literature regarding the ecotoxicological effects of this compound in terrestrial environments. No standard tests on its toxicity towards terrestrial animals or plants have been found in the reviewed literature. mpfs.io Therefore, its impact on soil-dwelling organisms, plant germination, and the broader terrestrial ecosystem remains uncharacterized.
Mammalian Toxicity Research and Assessment of Effects
Direct experimental research on the mammalian toxicity of this compound is limited, with no specific oral, dermal, or inhalation LD50 values reported in the reviewed scientific literature. However, its hazard potential has been classified based on available data through the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). nih.gov
According to aggregated GHS information, the compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4). nih.gov It is also identified as a significant irritant and sensitizer (B1316253). It is classified as causing serious eye damage (Eye Damage, Category 1) and skin irritation (Skin Irritation, Category 2). nih.gov Furthermore, it is recognized as a sensitizer for both skin and the respiratory system. The classification indicates it may cause an allergic skin reaction (Skin Sensitization, Category 1) and may lead to allergy or asthma symptoms or breathing difficulties if inhaled (Respiratory Sensitization, Category 1). nih.gov It may also cause respiratory irritation. nih.gov
While detailed reports on repeated dose toxicity or carcinogenicity specific to this compound were not found, its use as a precursor in other chemical syntheses is noted. For instance, it is a starting material for derivatives that have been investigated for biological activity, though the toxicological profile of these derivatives is distinct from the anhydride itself.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement | Reference |
|---|---|---|---|
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed | nih.gov |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation | nih.gov |
| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage | nih.gov |
| Sensitization, Skin | Category 1 | H317: May cause an allergic skin reaction | nih.gov |
| Sensitization, respiratory | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | nih.gov |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation | nih.gov |
Research on Biological Interactions and In Vitro Studies
Research involving this compound is primarily centered on its utility as a chemical intermediate in organic synthesis, rather than on its direct biological interactions in in vitro systems. The compound's reactivity is leveraged to create more complex molecules intended for biological and materials science applications.
A significant area of application is in the synthesis of novel polymers. It serves as a precursor for producing bio-based aromatic polyimides. vulcanchem.comjaist.ac.jp The process involves the oxidation of this compound to form melophanic dianhydride, which can then be polymerized. vulcanchem.com This positions the compound as a building block in the development of high-performance polymers from renewable, biomass-derived sources like 2,5-dimethylfuran (B142691). vulcanchem.comimperial.ac.uk
In the field of biological research, this compound is used as a reactant in the synthesis of specialized fluorescent dyes. nih.gov For example, it has been used in the synthesis of silicon-containing rhodamine (Si-rhodamine) dyes, which are valuable tools for advanced biological imaging techniques, including single-particle tracking experiments in live cells. nih.gov Its role here is purely synthetic, providing a key structural component for the final fluorophore.
The primary biological interaction studied directly in vitro is its hydrolysis. researchgate.net The kinetics and mechanism of its reaction with water to form 3,6-dimethylphthalic acid have been investigated under various conditions. researchgate.net Some suppliers explicitly state that the chemical is intended for in-vitro studies, which are conducted in controlled laboratory settings outside of living organisms, and not for direct use in humans or animals. No studies were identified that assessed the compound's specific effects on cell cultures, such as cytotoxicity or genotoxicity, or its interaction with specific proteins or enzymes beyond its fundamental chemical reactivity.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3,6-Dimethylphthalic acid |
| 2,5-Dimethylfuran |
| Maleic anhydride |
| Melophanic dianhydride |
| Phthalic anhydride |
| Silicon-rhodamine |
Emerging Research Directions and Future Outlook
Development of Novel Materials Utilizing 3,6-Dimethylphthalic Anhydride (B1165640)
The incorporation of cyclic anhydrides into polymers is a cornerstone of materials science, yielding high-performance materials like polyesters and polyimides. While specific polymers derived from 3,6-dimethylphthalic anhydride are not yet widely reported in the literature, its unique structure suggests significant potential for creating novel materials with tailored properties.
The classical two-step method for polyimide synthesis, which involves the reaction of a dianhydride with a diamine to form a soluble poly(amic acid) precursor, is a primary route for creating high-performance films and resins. vt.eduvt.edu The introduction of this compound as a monomer in such polymerizations could impart several desirable characteristics. The two methyl groups attached to the aromatic ring would disrupt the close packing of polymer chains. This steric hindrance can lead to:
Enhanced Solubility: Many high-performance aromatic polyimides are notoriously insoluble, making them difficult to process. vt.edu The disruption of intermolecular forces by the methyl groups could render the resulting polymers soluble in a wider range of organic solvents, facilitating their processing into films, coatings, and fibers. nih.gov
Tunable Dielectric Properties: The introduction of non-polar methyl groups could lower the dielectric constant of the resulting polymers, making them attractive candidates for applications in microelectronics as insulating layers.
Similarly, in the realm of polyesters, which are often synthesized through the ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides, this compound could serve as a valuable comonomer. mdpi.comresearchgate.net The structure of the anhydride directly influences the thermal and mechanical properties of the final polyester (B1180765). researchgate.net The use of this monomer could yield amorphous polyesters with high glass transition temperatures and specific mechanical attributes.
Another significant application for anhydrides is as curing agents for epoxy resins. threebond.co.jptri-iso.com Anhydride-cured epoxies are known for their excellent thermal stability, chemical resistance, and superior electrical insulating properties. youtube.comtetrawill.com The molecular structure of the anhydride affects the crosslink density and, consequently, the final properties of the cured resin. tri-iso.com The use of this compound as a curing agent could offer a unique balance of properties, potentially leading to resins with long pot life, low curing shrinkage, and high thermal resistance.
Potential Applications in Supramolecular Chemistry
Supramolecular chemistry focuses on the design of complex chemical systems built from molecular components linked by non-covalent interactions. mdpi.com Aromatic carboxylic acids are fundamental building blocks in this field, particularly in the construction of metal-organic frameworks (MOFs) and hydrogen-bonded assemblies.
Upon hydrolysis, this compound forms 3,6-dimethylphthalic acid. This molecule possesses key features that make it an intriguing, though currently unexplored, candidate for supramolecular construction:
Defined Geometry: The two carboxylic acid groups are held in a rigid ortho configuration on a benzene (B151609) ring, providing a well-defined vector for directing self-assembly.
Coordination Sites: The carboxylate groups are excellent ligands for coordinating with metal ions to form extended networks like MOFs.
Steric Influence: The methyl groups at the 3- and 6-positions could act as steric directors, influencing the topology of the resulting framework. They could prevent interpenetration of networks, create specific pore environments, or enforce unusual coordination geometries around the metal centers.
By controlling the self-assembly of this building block, it may be possible to create novel porous materials with applications in gas storage, separation, or catalysis. The steric bulk of the methyl groups could be a critical design element in tuning the host-guest properties of such materials.
Advancements in Asymmetric Synthesis Involving the Compound
Asymmetric synthesis, the creation of chiral molecules in an enantiomerically pure form, is vital in the pharmaceutical and fine chemical industries. whiterose.ac.uk A key challenge in this field is the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution. wikipedia.org
A well-established method for the resolution of chiral amines and alcohols involves derivatization with a non-chiral reagent to form a pair of diastereomers, which can then be separated by standard techniques like crystallization or chromatography. Aromatic anhydrides are effective reagents for this purpose. nih.gov The reaction of a racemic amine with an anhydride opens the ring to form a phthalamic acid, creating a new chiral center and resulting in two diastereomers.
While this compound has not been explicitly documented for this purpose, its use as a chiral derivatizing agent is a promising research direction. The process would involve reacting the anhydride with a racemic amine, as shown in the general scheme below:
General Reaction for Chiral Amine Derivatization
The presence of the methyl groups could be advantageous, potentially influencing the crystallization properties of the resulting diastereomeric acids or enhancing the separation factor during chiral chromatography.
Furthermore, recent advances in catalysis have shown that the reaction of unsymmetrical phthalic anhydrides with sterically hindered anilines can be controlled to achieve atroposelective synthesis of N-aryl imides. nih.gov The significant steric hindrance provided by the methyl groups in this compound makes it an excellent candidate for exploring such sterically controlled, enantioselective transformations.
Considerations for Sustainable Chemical Manufacturing
The traditional industrial synthesis of phthalic anhydrides involves the catalytic oxidation of ortho-xylene, a feedstock derived from petroleum. douwin-chem.com As the chemical industry shifts towards more sustainable practices, developing manufacturing routes from renewable, bio-based resources is a paramount goal.
For this compound, the key challenge is the sustainable sourcing of its o-xylene (B151617) precursor. Excitingly, several bio-based routes to xylenes (B1142099) are emerging:
From Furanics: A green and sustainable approach involves the Diels-Alder cycloaddition of biologically derived 2,5-dimethylfuran (B142691) (DMF) with acrylic acid, followed by dehydration and decarboxylation to produce p-xylene. mpg.deinnovations-report.comchemeurope.com Similar strategies could be adapted to target the ortho-isomer.
From Vic-Diols: An efficient two-step route can produce o-xylene from biomass-derived pinacol (B44631) (itself made from acetone) and acrolein.
Direct Diels-Alder Route: An alternative strategy bypasses the xylene intermediate, aiming to construct the substituted phthalic anhydride ring system directly. This approach involves the Diels-Alder reaction between a substituted furan (B31954) and maleic anhydride, followed by an acid-catalyzed dehydration step. rsc.org Research into zeolite-catalyzed syntheses of methylated phthalic anhydrides from biomass precursors is also underway. uu.nluu.nl
The development of these pathways could significantly reduce the environmental footprint associated with the production of this compound and its derivatives. A comparison of the conventional and potential bio-based routes is summarized below.
| Manufacturing Route | Feedstock | Key Steps | Sustainability Aspect |
| Conventional | Petroleum | Naphtha Reforming -> o-Xylene Isolation -> Catalytic Oxidation | Fossil-fuel dependent, energy-intensive |
| Bio-Route 1 | Biomass (Sugars, Lignocellulose) | Fermentation/Conversion -> Bio-o-Xylene -> Catalytic Oxidation | Utilizes renewable feedstocks, potential for lower carbon footprint jalonzeolite.com |
| Bio-Route 2 | Biomass (Sugars) | Conversion to Furans + Maleic Anhydride -> Diels-Alder Cycloaddition -> Dehydration | Atom-economical C-C bond formation from renewable platforms rsc.orgresearchgate.net |
This table provides a conceptual overview of manufacturing routes.
Unexplored Reactivity and Remaining Research Challenges
The reactivity of this compound is dominated by the steric and electronic effects of its two methyl groups. These substituents create significant steric hindrance around the C3 and C6 positions of the aromatic ring and influence the electrophilicity of the two carbonyl carbons.
Early research by Newman and Lord in 1941 provided foundational insights into this steric control. acs.org They demonstrated that in reactions like the Friedel-Crafts acylation and Grignard reactions, nucleophilic attack occurs preferentially at the C1 carbonyl group, which is less sterically hindered than the C2 carbonyl group adjacent to the methyl substituent. This inherent regioselectivity is a key feature that remains underexploited in modern organic synthesis.
Kinetic studies on the hydrolysis of the anhydride ring also highlight the impact of the methyl groups. Compared to unsubstituted phthalic anhydride, the 3,6-dimethyl derivative hydrolyzes significantly more slowly, a direct consequence of steric hindrance and electronic donation from the methyl groups, which slightly reduces the electrophilicity of the carbonyls. rsc.org
| Compound | Relative Rate of Hydrolysis (25 °C) |
| Phthalic Anhydride | ~8 |
| This compound | 1 |
Data adapted from reference rsc.org, showing phthalic anhydride hydrolyzes nearly eight times faster than the 3,6-dimethyl derivative.
Despite this foundational knowledge, significant research challenges and opportunities remain:
Exploiting Regioselectivity: Can the inherent preference for reaction at one carbonyl group be leveraged in polymerization to create highly regular polymer microstructures?
Catalytic Transformations: How will modern catalytic systems (e.g., organocatalysis, transition-metal catalysis) interact with this sterically demanding substrate? New catalysts may be required to overcome the steric hindrance or to control reactions at the more hindered positions.
Derivatization Chemistry: The chemistry of the aromatic ring itself is largely unexplored. Developing methods for selective functionalization (e.g., halogenation, nitration) at the C4 and C5 positions would open up a vast new area of substituted phthalic anhydride chemistry.
Computational Modeling: Modern computational chemistry can provide deeper insights into the electronic structure, reaction mechanisms, and kinetic barriers associated with this molecule, guiding future experimental work. uu.nluu.nl
Q & A
Q. What challenges arise in detecting 3,6-DMPA in biological systems, and how can they be mitigated?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
